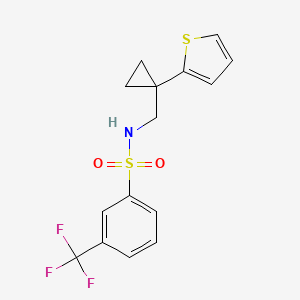

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by a cyclopropyl group attached to a thiophene ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2S2/c16-15(17,18)11-3-1-4-12(9-11)23(20,21)19-10-14(6-7-14)13-5-2-8-22-13/h1-5,8-9,19H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHFWKVYFOEDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and thiophene intermediates. The cyclopropyl group can be introduced through cyclopropanation reactions, while the thiophene ring can be synthesized via palladium-catalyzed cross-coupling reactions. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the sulfonamide formation through the reaction of the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- 2-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- 3-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a trifluoromethyl group, a benzenesulfonamide moiety, and a cyclopropyl group attached to a thiophene ring. The unique combination of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiophene ring : Utilizing thiophene derivatives as starting materials.

- Cyclopropanation : Involving cyclopropylmethyl derivatives.

- Sulfonamide formation : Reaction with benzenesulfonyl chloride to introduce the sulfonamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar moieties. For instance, compounds with trifluoromethyl and benzenesulfonamide groups have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | MCF-7 | 3.8 |

| This compound | A549 | 4.5 |

These results indicate that the compound exhibits promising cytotoxic effects against lung cancer cells (A549), suggesting further investigation into its mechanism of action is warranted .

The proposed mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Kinases : Similar compounds have shown to inhibit pathways associated with cancer cell proliferation, particularly targeting PI3K and EGFR pathways .

- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in tumor cells, leading to cell death.

Case Studies

- Study on Anticancer Properties :

- Molecular Docking Studies :

Q & A

Q. What are the key synthetic steps and critical intermediates in the preparation of this compound?

The synthesis involves three critical stages:

- Cyclopropane formation : Achieved via [2+1] cycloaddition using thiophen-2-ylmethyl precursors, stabilized by transition-metal catalysts.

- Sulfonamide coupling : React the cyclopropane-thiophene intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Key intermediates include the cyclopropane-thiophene derivative and sulfonyl chloride .

Q. Which analytical techniques confirm structural integrity and purity?

- ¹H/¹³C NMR : Identifies cyclopropane protons (δ 1.2–2.0 ppm) and thiophene aromaticity (δ 6.8–7.4 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 418.49).

- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and CF3 groups (~1150 cm⁻¹).

- HPLC : Quantifies purity (>95%) using C18 reverse-phase columns .

Q. What preliminary biological assays are recommended for activity screening?

- Enzyme inhibition : Test against bacterial dihydropteroate synthase (IC50 determination via UV-Vis spectroscopy).

- Anti-inflammatory models : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA).

- Cytotoxicity : Assess viability in HEK-293 cells (MTT assay) to establish therapeutic indices .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethyl group introduction be resolved?

- Directed metalation : Use tert-butyllithium/TMEDA to direct trifluoromethylation to the meta position of the benzene ring.

- Computational guidance : Density Functional Theory (DFT) predicts favorable transition states for electrophilic substitution.

- In-situ monitoring : ¹⁹F NMR tracks reaction progress and minimizes byproducts .

Q. What strategies address contradictory solubility data across purification batches?

- Polymorph screening : Perform PXRD and DSC/TGA to identify crystalline forms.

- Solvent engineering : Use ethyl acetate/hexane for non-polar polymorphs or methanol/water for hydrophilic forms.

- LogP profiling : Compare partition coefficients (HPLC) to correlate solubility with crystallinity .

Q. Which catalytic systems enable functionalization without cyclopropane ring opening?

- Rhodium(II) carboxylates : Enable C-H amination at the cyclopropane bridgehead (e.g., Rh2(esp)2 with PhI=NTs).

- Photoredox catalysis : Ir(ppy)3 under blue LED light facilitates radical thiophene functionalization (e.g., alkylation) .

Q. How can dual COX-2/5-LOX inhibition mechanisms be mechanistically probed?

- Isotopic labeling : Track ¹⁸O incorporation in arachidonic acid metabolites (LC-MS).

- Fluorescence polarization : Use FITC-conjugated COX-2/5-LOX to quantify simultaneous binding.

- Molecular dynamics : Simulate allosteric interactions at the enzyme active sites .

Q. What experimental designs reconcile conflicting bioactivity between in vitro and cell-based assays?

- Orthogonal validation :

Isothermal titration calorimetry (ITC) : Confirm binding thermodynamics.

CRISPR-edited cell lines : Isolate pathway-specific effects (e.g., COX-2 knockout).

Metabolite profiling (UPLC-QTOF) : Identify off-target interactions .

Methodological Notes

- For advanced SAR studies, combine synthetic chemistry with computational modeling (e.g., AutoDock for binding affinity predictions).

- Address data contradictions through multi-technique validation (e.g., NMR + HRMS + X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.